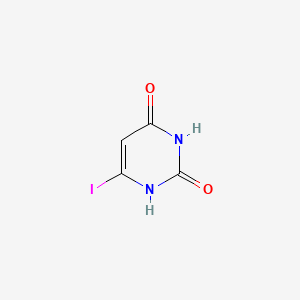

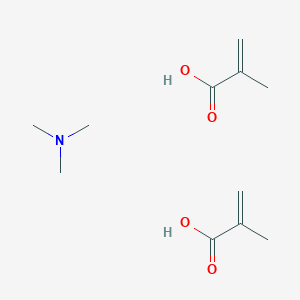

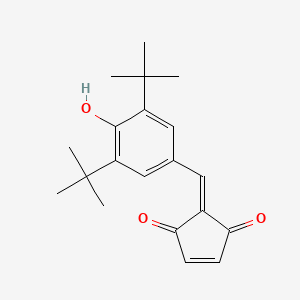

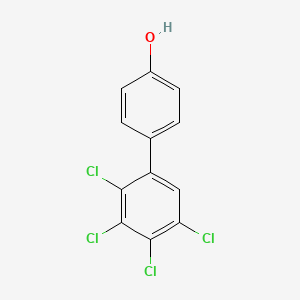

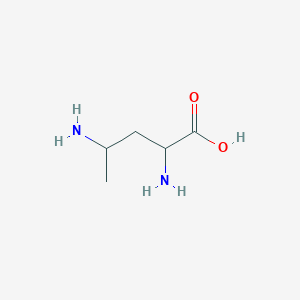

2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione

Overview

Description

Molecular Structure Analysis

The molecular structure of a similar compound, “2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid”, has been analyzed . It has a molecular weight of 264.36 g/mol and its InChI code is "1S/C16H24O3/c1-15(2,3)11-7-10(9-13(17)18)8-12(14(11)19)16(4,5)6/h7-8,19H,9H2,1-6H3,(H,17,18)" .

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving "2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione" .

Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “2-[3,5-di(tert-butyl)-4-hydroxyphenyl]acetic acid”, have been analyzed . It has a molecular weight of 264.36 g/mol and is a solid at ambient temperature .

Scientific Research Applications

Comprehensive Analysis of TX-1123 Applications

TX-1123, also known as “2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione” or “2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione”, is a compound with a variety of applications in scientific research. Below is a detailed analysis of its unique applications across different fields:

Anti-inflammatory Pharmacology: TX-1123 has been studied for its potential as a COX-2 selective inhibitor . This application is significant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) that are designed to provide anti-inflammatory effects without the gastrointestinal side effects commonly associated with non-selective COX inhibitors .

Cancer Research: In cancer research, TX-1123’s interaction with cyclo-oxygenase (COX) enzymes suggests a role in the design of anticancer agents. Its ability to inhibit COX2 selectively could be leveraged to reduce the pathological prostaglandins associated with cancer progression .

Molecular Docking Studies: TX-1123 serves as a valuable molecule in molecular docking studies to understand the binding profiles of COX inhibitors. This helps in the design of new drugs with better efficacy and fewer side effects .

Biochemical Pathway Analysis: The compound’s interaction with COX enzymes also makes it a useful tool in biochemical pathway analysis, particularly in studying the conversion of arachidonic acid to prostaglandins, which are vital in physiological and pathological processes .

Design of Selective Enzyme Inhibitors: TX-1123’s unique binding mechanism, different from that of other COX2 inhibitors like celecoxib, provides insights into the design of selective enzyme inhibitors that can target specific isoforms of enzymes without affecting others .

Study of Mitochondrial Function: Previous analogs of TX-1123 have shown effects on mitochondrial function, indicating that TX-1123 could be used to study the impact of various compounds on mitochondrial activity and energy production .

Apoptosis Mechanisms: Research has indicated that TX-1123 analogs can induce apoptosis and inhibit cyclin-dependent kinase activity. This suggests that TX-1123 could be used to explore the mechanisms of apoptosis in cellular models .

Development of Anti-inflammatory Agents: TX-1123’s COX-inhibitory activities make it a candidate for the development of new anti-inflammatory agents that could offer an alternative to existing NSAIDs, potentially with a different mechanism of action and improved safety profile .

Mechanism of Action

Target of Action

TX-1123, also known as 2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione or 2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione, primarily targets Receptor protein-tyrosine kinases (RTKs) . RTKs are key regulators of critical cellular processes such as cell growth, differentiation, metabolism, and apoptosis .

Mode of Action

TX-1123 acts as an RTK inhibitor . It inhibits the activity of RTKs, thereby blocking the signal transduction pathways that lead to cell proliferation and survival . Additionally, TX-1123 is a cyclo-oxygenase (COX) inhibitor , with IC50 values of 1.16 μM for COX2 and 15.7 μM for COX1 . COX enzymes are involved in the synthesis of prostaglandins, which play a role in inflammation and pain .

Biochemical Pathways

By inhibiting RTKs, TX-1123 disrupts multiple signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell survival, proliferation, and differentiation . The inhibition of COX enzymes by TX-1123 leads to a decrease in prostaglandin synthesis, thereby reducing inflammation .

Result of Action

The inhibition of RTKs and COX enzymes by TX-1123 can lead to the suppression of cell proliferation and inflammation, respectively . This makes TX-1123 a potential therapeutic agent for diseases characterized by abnormal cell growth and inflammation, such as cancer .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]cyclopent-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-19(2,3)14-10-12(9-13-16(21)7-8-17(13)22)11-15(18(14)23)20(4,5)6/h7-11,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEUMQIBGLKJJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((3,5-di-tert-Butyl-4-hydroxyphenyl)-methylene)-4-cyclopentene-1,3-dione | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzenamine, 4-[(4-aminophenyl)azo]-N,N-dimethyl-](/img/structure/B1202054.png)